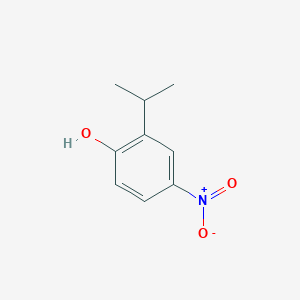
2-异丙基-4-硝基苯酚
概述
描述
2-Isopropyl-4-nitrophenol is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropyl-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成
“2-异丙基-4-硝基苯酚”参与各种化学合成过程 . 它用作生产其他化学品的试剂 . 该化合物的分子量为181.19,线性式为C9H11NO3 .
水质分析
该化合物用于根据美国EPA 方法 528 测定水中的氯酚。 该方法包括收集、制备和分析样品和数据所需的所有步骤 .
废水修复
“2-异丙基-4-硝基苯酚”用于废水修复,通过还原过程去除有机化合物 . 这种应用对于维护水资源质量至关重要 .
光催化法
该化合物也用于光催化方法 . 这些方法用于使用光加速反应 .
抗菌活性
“2-异丙基-4-硝基苯酚”已被发现具有抗菌活性 . 这使其在抗菌剂的开发中非常有用 .
储能装置
该化合物用于开发储能装置 . 这种应用在可再生能源和可持续发展方面特别重要 .
抗氧化和抗真菌活性
“2-异丙基-4-硝基苯酚”已被发现具有抗氧化和抗真菌活性 . 这使其在健康补充剂和抗真菌剂的开发中非常有用 .
生物医学应用
作用机制
Target of Action
Nitrophenols, a class of compounds to which 2-isopropyl-4-nitrophenol belongs, are known to interact with various enzymes and proteins within biological systems .
Mode of Action
Nitrophenols, in general, are known to undergo reduction reactions within biological systems, leading to the formation of aminophenols . This process can cause changes in the redox state of cells and potentially interfere with cellular functions .
Biochemical Pathways
Nitrophenols are known to be involved in oxidative processes . They can uncouple oxidative phosphorylation, a critical process in cellular energy production . This can disrupt normal cellular functions and lead to various downstream effects.
Pharmacokinetics
Nitrophenols are generally known to be well-absorbed and can distribute throughout the body . They can undergo metabolic transformations, including reduction and conjugation reactions, and are typically excreted in the urine .
Result of Action
Nitrophenols can cause oxidative stress, disrupt energy production, and potentially lead to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Isopropyl-4-nitrophenol. For instance, the presence of 2-Isopropyl-4-nitrophenol in soils and surface waters can lead to its interaction with various environmental microorganisms, potentially affecting its degradation and overall environmental impact .
属性
IUPAC Name |
4-nitro-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSKFUMSIJTGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336073 | |
| Record name | 2-Isopropyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60515-72-2 | |
| Record name | 2-Isopropyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


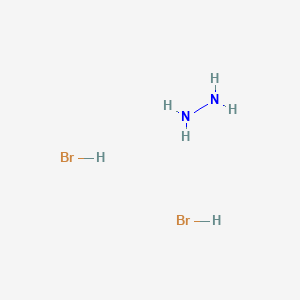
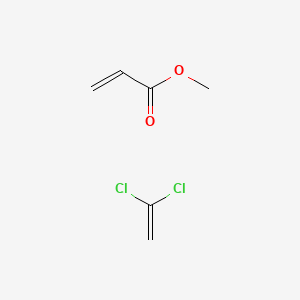
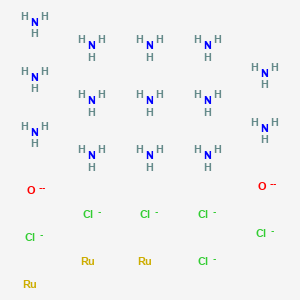
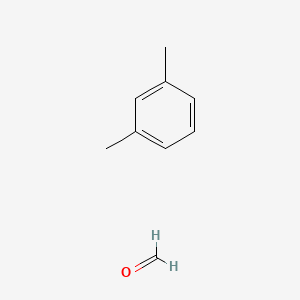
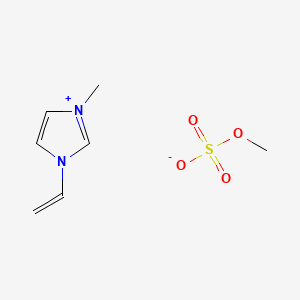
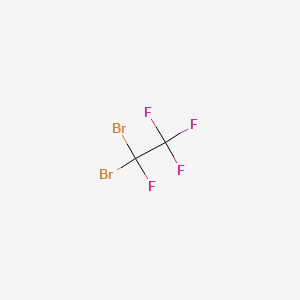
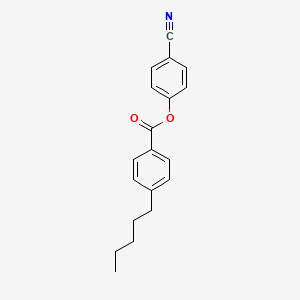

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)
![4-[(2,6-dichlorophenyl)-(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylaniline;phosphoric acid](/img/structure/B1580504.png)
